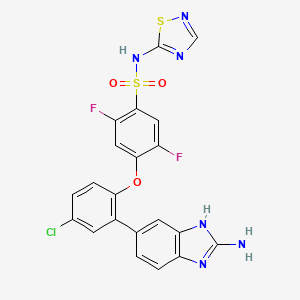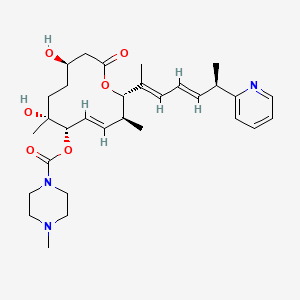
Almonertinib
Vue d'ensemble
Description
Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor. It specifically targets EGFR-sensitizing and T790M resistance mutations . It is currently being investigated for use against advanced or metastatic EGFR-mutated non-small cell lung cancer (NSCLC) .
Molecular Structure Analysis
This compound has a molecular weight of 525.657 and a chemical formula of C30H35N7O2 . It has been found to bind flexibly to small molecule pockets on the EGFR-T790 mutant protein, providing a better geometrical match .Physical And Chemical Properties Analysis
This compound has a molecular weight of 525.64 and a chemical formula of C30H35N7O2 . It is a solid substance that is soluble in DMSO .Applications De Recherche Scientifique
Traitement du cancer du poumon non à petites cellules (CPNPC)
Almonertinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de troisième génération, administré par voie orale, qui est sélectif pour l'EGFR mutant par rapport à l'EGFR de type sauvage {svg_1}. Il a été développé pour le traitement du cancer du poumon non à petites cellules (CPNPC) avancé positif pour la mutation de l'EGFR {svg_2}. Dans l'essai de phase 3 AENEAS mené chez des patients chinois, l'this compound en traitement de première intention a prolongé de manière significative la survie sans progression (SSP) et la durée de la réponse (DoR) par rapport au géfitinib chez les patients atteints de CPNPC avancé positif pour la mutation de l'EGFR {svg_3}.
Traitement du CPNPC positif pour la mutation EGFR T790M
Dans l'essai de phase 1/2 APOLLO, l'this compound a montré une bonne activité clinique (sur la base du taux de réponse objective, de la SSP, de la DoR et de la survie globale) chez les patients chinois atteints de CPNPC positif pour la mutation EGFR T790M localement avancé ou métastatique qui avaient progressé après une thérapie antérieure par EGFR-TKI {svg_4}.
Traitement des métastases cérébrales dans le CPNPC
Environ un tiers des patients atteints de CPNPC avec des tumeurs mutées sensibles à l'EGFR-TKI (EGFRm) connaissent une progression de la maladie par le biais de métastases du système nerveux central (SNC) pendant le traitement {svg_5}. This compound peut traverser la barrière hémato-encéphalique (BHE) et administrer un traitement pour les métastases cérébrales du CPNPC mutant EGFR {svg_6}.
Traitement des métastases de la moelle épinière dans le CPNPC
Il a été démontré qu'this compound inhibait les métastases de la moelle épinière du CPNPC {svg_7}. Ceci est important car les métastases de la moelle épinière peuvent provoquer de graves complications neurologiques et réduire considérablement la qualité de vie du patient {svg_8}.
Surmonter la résistance aux EGFR-TKI de première génération
This compound a démontré une excellente sécurité et efficacité dans des essais cliniques à grande échelle {svg_9}. Il agit sélectivement sur les mutations sensibles à l'EGFR et les mutations de résistance secondaire T790M, surmontant la résistance aux EGFR-TKI de première génération {svg_10}.
Pénétration de la barrière hémato-encéphalique
Des études de pharmacocinétique chez la souris ont révélé qu'this compound a une bonne capacité de pénétration de la BHE, tandis que le métabolite HAS-719 ne traverse pas facilement la BHE {svg_11}. Cela fait d'this compound un candidat prometteur pour le traitement des tumeurs cérébrales et de la moelle épinière {svg_12}.
Mécanisme D'action
Target of Action
Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor . Its primary targets are EGFR-sensitizing and T790M resistance mutations . These mutations are commonly found in non-small cell lung cancer (NSCLC) and are associated with resistance to first and second-generation EGFR inhibitors .
Mode of Action
This compound binds to and inhibits the EGFR tyrosine kinase that harbors EGFR-sensitizing and T790M resistance mutations . By inhibiting these mutations, this compound prevents EGFR-mediated signaling, which is crucial for the proliferation and survival of cancer cells .
Biochemical Pathways
This compound affects the ERK and AKT pathways . These pathways are involved in cell proliferation, survival, and apoptosis. By inhibiting EGFR tyrosine kinase, this compound can block these pathways, leading to reduced cell viability and proliferation, and increased apoptosis .
Pharmacokinetics
This compound is mainly metabolized by CYP3A in vitro . Its active metabolite is N-desmethylated this compound (HAS-719) . This suggests that this compound could be effective in treating brain metastases in NSCLC patients with EGFR mutations .
Result of Action
This compound can significantly inhibit cell viability and proliferation in EGFR-mutated cells . It can also block the cell cycle and induce apoptosis . In vivo studies have shown that this compound can significantly inhibit brain and spinal cord metastases in NSCLC models .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, its ability to cross the BBB allows it to effectively treat brain and spinal cord metastases in NSCLC patients . Furthermore, the presence of CYP3A modulators can affect the pharmacokinetics of this compound and its active metabolite . Therefore, the clinical application of this compound should consider factors that affect CYP3A activity .
Orientations Futures
Almonertinib is showing promise in the treatment of NSCLC. It has been found to significantly inhibit brain and spinal cord metastases, showing good BBB penetration ability . Furthermore, it has been suggested as a potential treatment option for patients with metastatic NSCLC harboring EGFR-sensitive mutations after osimertinib failure . These findings indicate that the therapeutic strategy of switching from osimertinib to this compound is worth exploring further in the near future .
Analyse Biochimique
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of this compound include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
This compound has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
Propriétés
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B607895.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)
![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)

